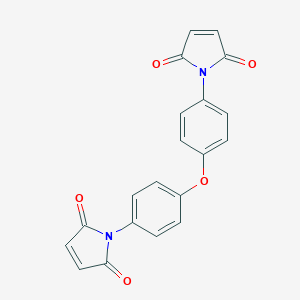![molecular formula C13H10N2 B089319 2-苯基-1H-吡咯并[2,3-b]吡啶 CAS No. 10586-52-4](/img/structure/B89319.png)
2-苯基-1H-吡咯并[2,3-b]吡啶
描述
2-Phenyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the linear formula C13H10N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Five different routes for the preparation of 1H-pyrrolo[2,3-b]pyridines have been investigated . A number of 2-, 3-, and 4-alkyl and -aryl substituted derivatives were prepared by two of these methods which involved modifications of Madelung- and Fischer-syntheses of indoles .Molecular Structure Analysis
The molecular structure of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine is represented by the SMILES string C12=NC=CC=C1C=C(C3=CC=CC=C3)N2 . The InChI key is PPWLAQVKIFDULF-UHFFFAOYSA-N .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position . Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene yields 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine .科学研究应用
Fibroblast Growth Factor Receptor Inhibitors
“2-Phenyl-1H-pyrrolo[2,3-b]pyridine” derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . These derivatives have shown potent activities against FGFR1, 2, and 3 .
Breast Cancer Treatment
In vitro studies have shown that “2-Phenyl-1H-pyrrolo[2,3-b]pyridine” derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
TNIK Inhibition
In-house screening has found that the “1H-pyrrolo[2,3-b]pyridine” scaffold has high inhibition on TNIK . Several series of compounds were designed and synthesized, among which some compounds had potent TNIK inhibition with IC50 values lower than 1 nM .
IL-2 Inhibition
Some “1H-pyrrolo[2,3-b]pyridine” compounds showed concentration-dependent characteristics of IL-2 inhibition .
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include “2-Phenyl-1H-pyrrolo[2,3-b]pyridine”, have exhibited different biological activities, such as antimicrobial .
Antiviral Activity
Pyrrolopyrazine derivatives have also shown antiviral activities .
Antifungal Activity
These compounds have demonstrated antifungal properties .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown activity on kinase inhibition .
未来方向
属性
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14-13(11)15-12/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWLAQVKIFDULF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345737 | |
| Record name | 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
10586-52-4 | |
| Record name | 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key chemical reactions 2-Phenyl-1H-pyrrolo[2,3-b]pyridine can undergo, and what structural insights do these reactions provide?
A1: 2-Phenyl-1H-pyrrolo[2,3-b]pyridine demonstrates reactivity with various electrophiles, preferentially at the 3-position [, ]. For example, it undergoes nitration, nitrosation, halogenation, and reactions with Mannich bases primarily at this position. This selectivity suggests that the 3-position possesses the highest electron density, likely influenced by the nitrogen atoms within the ring system. Interestingly, reaction with chloroform under basic conditions leads to ring expansion, forming a 1,8-naphthyridine derivative []. This highlights the potential for this scaffold to undergo rearrangements and expansions, opening avenues for synthesizing diverse chemical entities.
Q2: The research mentions the use of spectroscopic techniques in characterizing 2-Phenyl-1H-pyrrolo[2,3-b]pyridine. What specific information can these techniques provide about this compound?
A2: The studies employed infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structures of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine and its derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

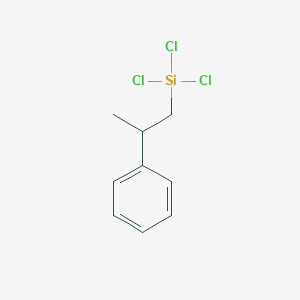


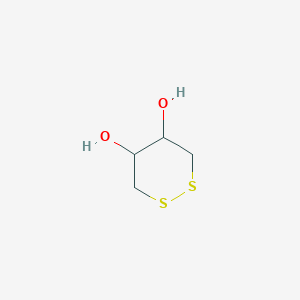
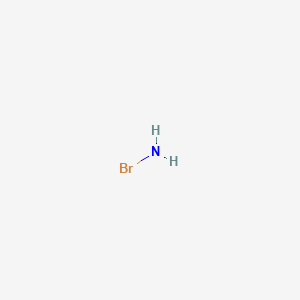
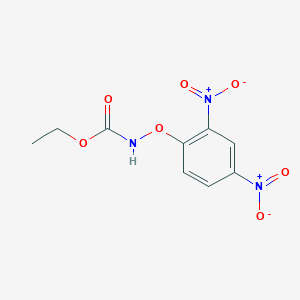
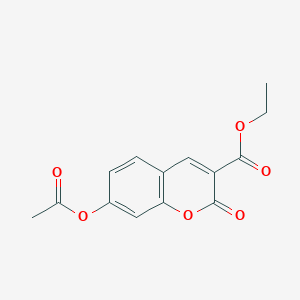
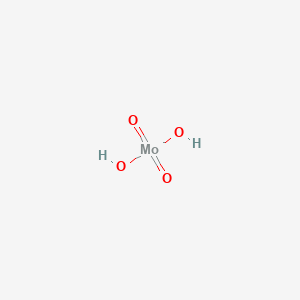
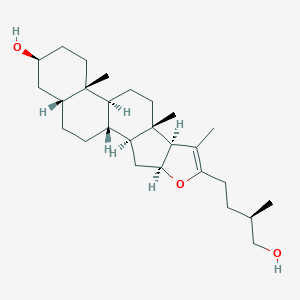


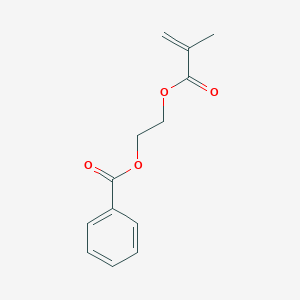
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
